

An In-depth Technical Guide to the Solubility of Gases in [C3MPr]NTf₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [C3MPr]NTf₂

Cat. No.: B1592958

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of various gases in the ionic liquid 1-propyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, commonly referred to as **[C3MPr]NTf₂**. This document summarizes available quantitative data, details common experimental protocols for measuring gas solubility in ionic liquids, and presents a generalized experimental workflow.

Core Data Presentation: Gas Solubility in [C3MPr]NTf₂ and Related Ionic Liquids

Quantitative data on the solubility of a wide range of gases specifically in **[C3MPr]NTf₂** is limited in publicly available literature. The following tables summarize the available data for carbon dioxide (CO₂) and present data for other gases in structurally similar bis(trifluoromethylsulfonyl)imide ([NTf₂]) based ionic liquids to provide a comparative context. The solubility of gases in ionic liquids is a function of temperature and pressure, with solubility generally decreasing with increasing temperature and increasing with increasing pressure.[\[1\]](#)

Table 1: Solubility of Carbon Dioxide (CO₂) in [NTf₂] Based Ionic Liquids

Ionic Liquid Cation	Temperature (K)	Pressure (MPa)	CO2 Mole Fraction (x)	Henry's Law Constant (MPa)
1-Decyl-3-methylimidazolium	303.15	~0.1 - 1.5	Not specified	Lower than other tested ILs
1-Hexadecyl-3-methylimidazolium	303.15	~0.1 - 1.5	Not specified	Lower than other tested ILs
Triethyltetradecyl ammonium	303.15	~0.1 - 1.5	Not specified	Not specified
1-Butyl-3-methylpiperidinium	303 - 343	up to 30	Increases with pressure	Not specified
1-Alkyl-3-methylimidazolium (n=2,4,6,8)	298.15 - 343.15	up to 45	Increases with alkyl chain length	Not specified
N-methyl-n-pentylpyrrolidinium	298.15	Not specified	Not specified	3.1
1-butyl-2,3-dimethylimidazolium	298.15	Not specified	Not specified	3.5
Tributylmethylphosphonium	298.15	Not specified	Not specified	3.3

Note: Specific mole fraction data points at varying pressures for the first three entries were presented graphically in the source material. Henry's Law constants are often used to describe gas solubility at low partial pressures.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Solubility of Other Gases in $[NTf_2]$ Based Ionic Liquids

Gas	Ionic Liquid Cation	Temperature (K)	Pressure (MPa)	Gas Mole Fraction (x)	Henry's Law Constant (MPa)
Methane (CH ₄)	Various alkylpyridinium	298 - 343	up to 4	Data available in source	Not specified
H ₂ S	1-ethyl-3-methylimidazolium	Not specified	Not specified	Not specified	CPA with 2B scheme provided best fit
H ₂ S	1-octyl-3-methylimidazolium	Not specified	Not specified	Not specified	CPA with 2B scheme provided best fit

Note: The data for methane and hydrogen sulfide are presented as modeled results or noted as available in the cited literature. Specific experimental data points were not available in the immediate search results.[6][7]

Experimental Protocols

Several methods are employed to determine the solubility of gases in ionic liquids. The low vapor pressure of ionic liquids makes them particularly well-suited for gravimetric and volumetric techniques.[8] Key considerations for accurate measurements include the purification of the gas and ionic liquid, thorough drying and degassing of the ionic liquid, and ensuring equilibrium is reached at a constant temperature and pressure.[8]

Detailed Methodology: Gravimetric Method

The gravimetric method directly measures the mass of gas absorbed by the ionic liquid as a function of temperature and pressure.[8]

Apparatus:

- A high-precision magnetic suspension balance.
- A thermostatted sample chamber to maintain a constant temperature.
- A pressure transducer to accurately measure the gas pressure.
- A gas delivery system with mass flow controllers.
- A vacuum pump for degassing the ionic liquid.

Procedure:

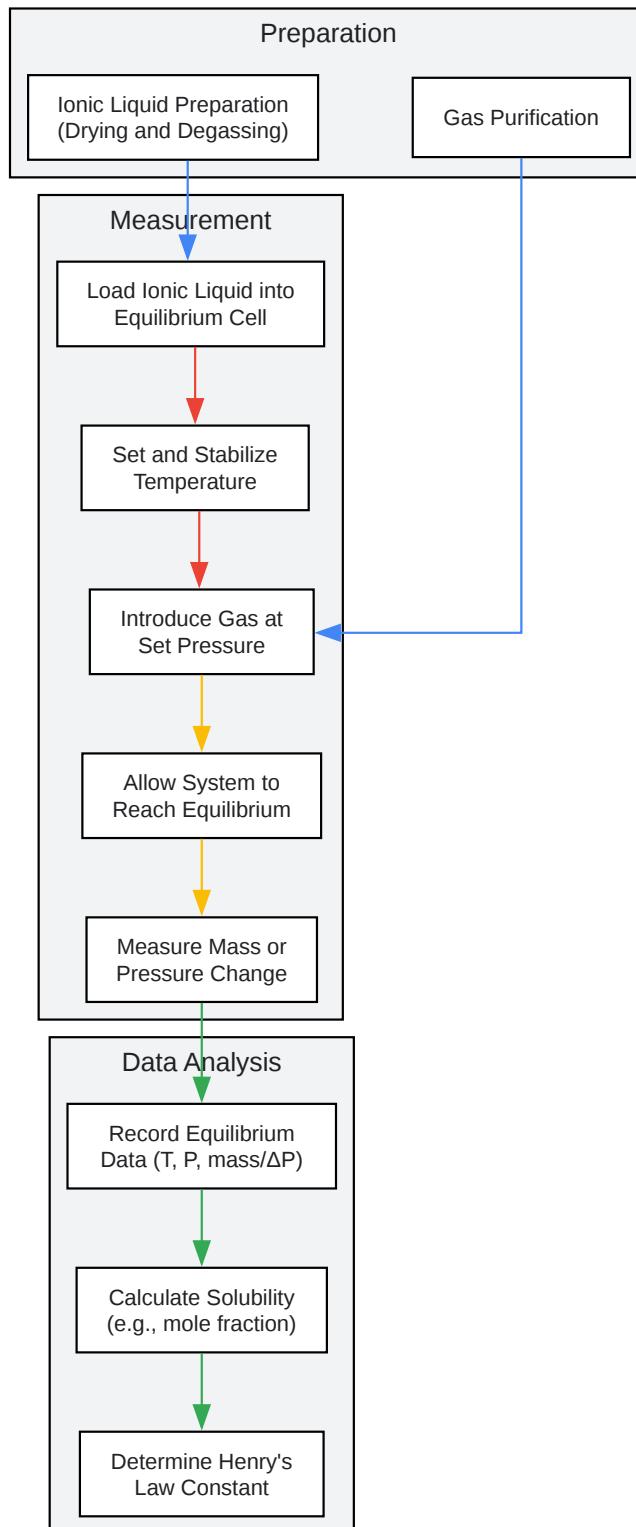
- A known mass of the ionic liquid is placed in the sample holder of the magnetic suspension balance.
- The sample chamber is sealed, and the ionic liquid is degassed under vacuum at an elevated temperature to remove any dissolved gases and volatile impurities.
- The sample chamber is then brought to the desired experimental temperature.
- The gas of interest is introduced into the sample chamber at a controlled pressure.
- The increase in the mass of the ionic liquid is continuously monitored by the balance until a constant mass is observed, indicating that equilibrium has been reached.
- The mass of the absorbed gas is recorded at the given temperature and pressure.
- Steps 4-6 are repeated for a range of pressures to generate a solubility isotherm.

Detailed Methodology: Volumetric (Pressure Drop) Method

The volumetric, or pressure drop, method determines the amount of dissolved gas by measuring the change in pressure in a system of known volume.[\[9\]](#)

Apparatus:

- A high-pressure equilibrium cell of a known volume, equipped with a stirrer.


- A gas reservoir of a known volume.
- High-accuracy pressure transducers for both the equilibrium cell and the gas reservoir.
- A temperature-controlled bath or jacket for the equilibrium cell.
- Valves to connect and isolate the gas reservoir and the equilibrium cell.
- A vacuum pump.

Procedure:

- A known amount of the ionic liquid is charged into the equilibrium cell.
- The cell is sealed and the ionic liquid is degassed.
- The gas reservoir is filled with the gas of interest to a known pressure.
- The valve connecting the gas reservoir to the equilibrium cell is opened, allowing the gas to come into contact with the ionic liquid.
- The mixture is stirred to facilitate the dissolution of the gas and to ensure equilibrium is reached.
- The pressure in the system is monitored until it stabilizes, indicating that no more gas is dissolving in the ionic liquid.
- The final equilibrium pressure is recorded.
- The amount of gas dissolved in the ionic liquid is calculated based on the initial and final pressures, the volumes of the gas reservoir and the equilibrium cell, and the properties of the gas.

Mandatory Visualization

Experimental Workflow for Gas Solubility Measurement in Ionic Liquids

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining gas solubility in ionic liquids.

This guide serves as a foundational resource for professionals interested in the gas solubility properties of **[C3MPr]NTf₂**. While specific data for this ionic liquid is not abundant, the provided information on related compounds and general experimental methodologies offers a strong starting point for research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solubility of gaseous hydrocarbons in ionic liquids using equations of state and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 8. [azom.com](https://www.azom.com) [azom.com]
- 9. [2024.sci-hub.se](https://www.2024.sci-hub.se) [2024.sci-hub.se]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Gases in [C3MPr]NTf₂]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592958#solubility-of-gases-in-c3mpr-ntf2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com